molecular formula C8H10FN3O5 B1224449 Fluoroazomycin arabinoside F-18 CAS No. 864084-85-5

Fluoroazomycin arabinoside F-18

Cat. No.: B1224449
CAS No.: 864084-85-5
M. Wt: 246.18 g/mol
InChI Key: LPZSRGRDVVGMMX-FJBGPTLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoroazomycin arabinoside F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a marker for tumor hypoxia, which is a condition where tumor cells are deprived of adequate oxygen. This compound is particularly useful in identifying hypoxic regions within tumors, which are often resistant to conventional therapies such as chemotherapy and radiotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoroazomycin arabinoside F-18 involves a nucleophilic reaction between fluorine-18 fluoride and a tosylated precursor. This is followed by the hydrolysis of protecting groups and subsequent purification . The reaction conditions typically include the use of azeotropically dried fluorine-18 fluoride, Kryptofix 2.2.2, and potassium carbonate at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for high yield and purity. Automated synthesis modules are often employed to ensure consistent production quality and to minimize radiation exposure to personnel .

Chemical Reactions Analysis

Types of Reactions: Fluoroazomycin arabinoside F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound itself is relatively stable and does not undergo significant chemical transformations under physiological conditions .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound, which is then purified and used for PET imaging .

Scientific Research Applications

Fluoroazomycin arabinoside F-18 has a wide range of applications in scientific research:

Mechanism of Action

Fluoroazomycin arabinoside F-18 exerts its effects by selectively accumulating in hypoxic cells. The compound undergoes reduction in the absence of oxygen, leading to its retention in hypoxic tissues. This selective uptake allows for the visualization of hypoxic regions within tumors using PET imaging . The primary molecular targets are the cellular macromolecules in hypoxic cells, where the reduced form of the compound binds irreversibly .

Comparison with Similar Compounds

Fluoroazomycin arabinoside F-18 is often compared with other hypoxia tracers such as fluorine-18 misonidazole (FMISO). While both compounds are used for imaging tumor hypoxia, this compound has shown more rapid clearance from non-target tissues, resulting in higher target-to-background ratios . Other similar compounds include:

This compound is unique in its rapid clearance and higher specificity for hypoxic tissues, making it a valuable tool in the field of oncology .

Properties

CAS No.

864084-85-5

Molecular Formula

C8H10FN3O5

Molecular Weight

246.18 g/mol

IUPAC Name

(2S,3S,4S,5S)-2-((18F)fluoranylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1/i9-1

InChI Key

LPZSRGRDVVGMMX-FJBGPTLJSA-N

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)C[18F])O)O

SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O

864084-85-5

Synonyms

(18F)-1-alpha-D-(2-deoxy-2-fluoroarabinofuranosyl)-2-nitroimidazole
(18F)-FAZA
(18F)FAZA
(18F)fluoro-azomycinarabino-furanoside
(18F)fluoroazomycinarabinoside
18F-FAZA
18F-fluoroazomycin arabinoside
fluoroazomycin arabinoside
fluoroazomycinarabinoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoroazomycin arabinoside F-18
Reactant of Route 2
Fluoroazomycin arabinoside F-18
Reactant of Route 3
Fluoroazomycin arabinoside F-18
Reactant of Route 4
Fluoroazomycin arabinoside F-18
Reactant of Route 5
Fluoroazomycin arabinoside F-18
Reactant of Route 6
Fluoroazomycin arabinoside F-18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.